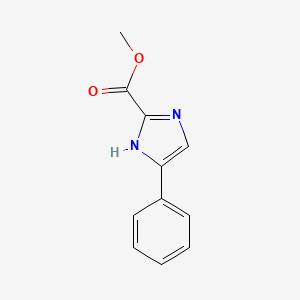

methyl 5-phenyl-1H-imidazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenyl-1H-imidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)10-12-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQZAOUFVJUSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442406 | |

| Record name | methyl 5-phenyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222991-37-9 | |

| Record name | methyl 5-phenyl-1H-imidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Phenyl vs. 5-Phenyl Imidazole Tautomerism

Mechanisms, Characterization, and Synthetic Regiocontrol

Executive Summary

In the context of drug development and heterocyclic chemistry, 4-phenylimidazole and 5-phenylimidazole are not distinct isolable compounds under standard conditions; they are annular tautomers of the same neutral molecule, 4(5)-phenylimidazole. The distinction becomes critical only when the symmetry of the imidazole ring is broken—either transiently (via specific solvent interactions or enzymatic binding) or permanently (via N-substitution).

This guide analyzes the thermodynamic preference for the 4-phenyl tautomer, the kinetic parameters of the proton transfer, and the regiochemical implications for N-alkylation/acylation. It provides actionable protocols for distinguishing these species using Variable Temperature NMR (VT-NMR) and strategies for controlling regioselectivity in synthesis.

Part 1: Theoretical Framework & Thermodynamics

1.1 The Mechanism of Annular Tautomerism

The imidazole ring undergoes a rapid 1,3-prototropic shift. The proton on the pyrrole-like nitrogen (N1) migrates to the pyridine-like nitrogen (N3). In 4(5)-phenylimidazole, this equilibrium interconverts the 4-phenyl and 5-phenyl forms.

-

4-phenyl-1H-imidazole: The phenyl group is at position 4 relative to the protonated nitrogen (N1).

-

5-phenyl-1H-imidazole: The phenyl group is at position 5 relative to the protonated nitrogen (N1).

Electronic Driver: The phenyl group is electron-withdrawing by induction (-I) but electron-donating by resonance (+M). In the ground state, the tautomeric equilibrium constant (

DOT Diagram: Tautomeric Equilibrium

Figure 1: The 1,3-prototropic shift. In solution, the barrier to interconversion is low (< 15 kcal/mol), resulting in rapid averaging of NMR signals at room temperature.

1.2 Thermodynamic Preference (

)

Research indicates that 4-phenylimidazole is the thermodynamically preferred tautomer in both the solid state and most solution phases.

| Parameter | 4-Phenyl Tautomer | 5-Phenyl Tautomer | Rationale |

| Steric Hindrance | Low | High | In the 5-phenyl form, the phenyl ring is adjacent to the N-H, causing steric repulsion between the orth-protons of the phenyl ring and the N-H proton. |

| Electronic Effect | Stabilized | Destabilized | The phenyl group at C4 allows for better conjugation with the C4-C5 double bond without disrupting the N-H bond. |

| Solid State | Exclusive | Absent | X-ray crystallography confirms 4(5)-phenylimidazole crystallizes exclusively as the 4-phenyl tautomer due to intermolecular N-H···N hydrogen bonding networks. |

Part 2: Synthetic Implications (Regioselectivity)[1]

The most significant consequence of this tautomerism arises during N-alkylation or N-acylation . When the proton is replaced by a non-labile group (R), the tautomerism is frozen, yielding two distinct regioisomers: 1,4-diphenylimidazole (from the 4-Ph tautomer) and 1,5-diphenylimidazole (from the 5-Ph tautomer).

2.1 The "Distal vs. Proximal" Rule

-

Reaction Type:

Alkylation (e.g., with alkyl halides). -

Mechanism: The imidazole anion is the nucleophile. The electrophile can attack N1 or N3.

-

Steric Control: Attack occurs preferentially at the nitrogen distal (furthest) from the bulky phenyl group. This leads to the 1,4-isomer .

-

Electronic Control: Under specific conditions (e.g., reversible acylation or specific protecting groups like trityl), the selectivity can be shifted.

DOT Diagram: Regioselective Alkylation Pathways

Figure 2: Kinetic pathways for N-alkylation. Steric hindrance from the phenyl group retards attack at the adjacent nitrogen, favoring the 1,4-isomer.

Part 3: Analytical Characterization

Distinguishing the tautomers (or their N-substituted derivatives) requires specific analytical techniques.

3.1 NMR Spectroscopy[1]

-

Room Temperature (

H NMR): Due to rapid exchange, H4 and H5 protons appear as a broad singlet or averaged signal. -

Low Temperature (

H NMR): Below the coalescence temperature ( -

C NMR (Diagnostic):

-

C4 vs C5 Shifts: In N-substituted imidazoles, C5 is typically upfield of C4.

-

NOE (Nuclear Overhauser Effect): In 1,5-isomers, NOE is observed between the N-alkyl group and the phenyl protons. In 1,4-isomers, this NOE is absent.

-

3.2 X-Ray Crystallography

In the solid state, 4(5)-phenylimidazole exists as the 4-phenyl tautomer . It forms intermolecular hydrogen bonds where the N-H of one molecule donates to the N3 of another, forming infinite chains.

Part 4: Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Tautomer Ratio

Objective: Determine the equilibrium constant

-

Sample Preparation: Dissolve 10 mg of 4(5)-phenylimidazole in 0.6 mL of deuterated solvent.

-

Solvent Choice:THF-d8 or Acetone-d6 are preferred over CDCl

to allow cooling to -80°C without freezing.

-

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a variable temperature probe.

-

Acquisition (Step-down):

-

Acquire a standard spectrum at 298 K (25°C).[1]

-

Decrease temperature in 20 K increments (273 K, 253 K, 233 K).

-

Near coalescence, decrease steps to 5 K.

-

-

Data Analysis:

-

At

, integrate the distinct H2 signals for the major (4-Ph) and minor (5-Ph) tautomers. -

Calculate

.

-

Protocol B: Regioselective Synthesis of 1,4-Diphenylimidazole

Objective: Synthesize the 1,4-isomer with >90% regioselectivity using steric control.

-

Reagents: 4(5)-Phenylimidazole (1.0 eq), Phenylboronic acid (2.0 eq), Cu(OAc)

(0.1 eq), Pyridine (2.0 eq). -

Solvent: DMF or DMSO (Polar aprotic solvents enhance solubility).

-

Procedure (Chan-Lam Coupling):

-

Combine reagents in a flask open to air (oxidative coupling).

-

Stir at room temperature for 24 hours.

-

Note: The bulky phenyl group on the incoming electrophile + the phenyl on the ring maximizes steric repulsion, heavily favoring the 1,4-diphenylimidazole .

-

-

Purification: Silica gel chromatography (Hexane:EtOAc). The 1,4-isomer typically has a higher Rf value than the 1,5-isomer due to lower polarity (less dipole moment).

References

-

Tautomerism in Solid State

- Ribeiro da Silva, M. A. V., et al. "The Cohesive Interactions in Phenylimidazoles." The Journal of Physical Chemistry A, vol. 110, no. 10, 2006, pp. 3738-3745.

-

NMR Characterization & VT Studies

- Alkorta, I., et al. "Tautomerism in 4,4'-Bi-1H-imidazole: An In-depth Technical Guide." BenchChem Technical Reports.

-

Regioselective Alkylation

- General Imidazole Chemistry: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997. (Standard text for imidazole reactivity and tautomerism).

Sources

difference between methyl 1H-imidazole-2-carboxylate and phenyl derivatives

Executive Summary

This technical guide provides a comparative analysis between Methyl 1H-imidazole-2-carboxylate (the parent alkyl-ester scaffold) and its Phenyl derivatives (specifically N-phenyl and C-phenyl substituted analogs).

In drug discovery, the methyl ester serves as a versatile, amphoteric building block, crucial for synthesizing anesthetic agents like Metomidate and Etomidate . In contrast, phenyl-substituted derivatives are often engineered to modulate lipophilicity (

Structural & Physicochemical Analysis[1][2][3][4]

The core difference lies in the electronic environment of the imidazole ring and the steric profile of the substituents.

Electronic Effects and Tautomerism

-

Methyl 1H-imidazole-2-carboxylate:

-

Tautomerism: Exists as a tautomeric mixture in solution. The hydrogen on

hops between -

pKa: The electron-withdrawing ester group at

lowers the pKa of the ring nitrogen compared to unsubstituted imidazole (

-

-

Phenyl Derivatives (N-Phenyl):

-

Tautomerism: Substitution at

locks the tautomer. There is no mobile proton. -

Resonance: The phenyl ring can participate in

-

-

Physicochemical Comparison Table

| Feature | Methyl 1H-imidazole-2-carboxylate | N-Phenyl Imidazole Derivatives | C-Phenyl Imidazole Derivatives |

| Molecular Role | Building Block / Intermediate | Pharmacophore / Target | Pharmacophore / Target |

| Tautomerism | Active ( | Locked (None) | Active (if |

| LogP (Lipophilicity) | Low (~0.5 - 1.0) | High (> 2.5) | High (> 2.5) |

| Water Solubility | Moderate to High | Low | Low |

| Metabolic Stability | Ester hydrolysis (rapid) | Phenyl hydroxylation (slow) | Phenyl hydroxylation (slow) |

| Basicity ( | Moderate | Reduced (due to Ph induction) | Variable |

Synthetic Methodologies

The synthesis of the methyl ester scaffold differs fundamentally from the introduction of phenyl groups.

Route A: Synthesis of Methyl 1H-imidazole-2-carboxylate

The most reliable route avoids direct carboxylation of imidazole (which is difficult). Instead, it proceeds via the trichloroacetyl intermediate or condensation of glyoxal derivatives.

Route B: Synthesis of Phenyl Derivatives

-

N-Phenylation: Requires transition metal catalysis (Chan-Lam or Ullmann coupling) because the imidazole nitrogen is a poor nucleophile for

unless the aryl halide is highly activated. -

C-Phenylation: Usually established during the ring formation (e.g., Debus-Radziszewski synthesis using benzil) or via Suzuki coupling on halogenated imidazoles.

Visualization of Synthetic Pathways

Figure 1: Synthetic divergence. The methyl ester is often formed via trichloroacetyl transfer, while N-phenyl derivatives require copper-mediated cross-coupling.

Reactivity Profile & Stability

Ester Hydrolysis (The "Soft Drug" Concept)

-

Methyl Ester: The methyl ester at

is highly susceptible to esterases. In medicinal chemistry, this is exploited for "soft drugs" (e.g., Remifentanil, Esmolol) where rapid deactivation is desired. The methyl 1H-imidazole-2-carboxylate moiety hydrolyzes to the carboxylic acid, which is zwitterionic and pharmacologically inactive. -

Phenyl Analogues: If the "phenyl derivative" refers to a Phenyl Ester (COOPh), it is an activated ester and hydrolyzes/reacts much faster than the methyl ester, often too unstable for in vivo use. If it refers to a Phenyl Ring on the imidazole, it prevents hydrolysis at that position, leading to longer half-lives.

Electrophilic Substitution

-

Methyl 1H-imidazole-2-carboxylate: The ester group deactivates the ring. Electrophilic substitution (e.g., nitration, halogenation) occurs at

, but requires harsh conditions. -

N-Phenyl Imidazole: The phenyl ring can act as a sink for electrophiles, but it also sterically hinders the

and

Medicinal Chemistry Case Study: Etomidate Analogs

This is the most critical application area for these structures. Etomidate (Ethyl ester) and Metomidate (Methyl ester) are potent anesthetics but suffer from a major side effect: inhibition of

The SAR Divergence

Researchers have replaced the alkyl ester or the chiral center with phenyl rings to decouple these effects.

-

Methyl/Ethyl Ester (Parent): High affinity for GABA

receptors (sedation) AND high affinity for CYP11B1 (adrenal toxicity). -

Phenyl Derivatives (Spacer/Linker modification):

-

Carboetomidate: Replaces the ester oxygen with a methylene (

). -

Phenyl-substituted analogs: Adding bulky phenyl groups often reduces GABA potency due to steric clash in the receptor pocket but maintains or alters CYP binding.

-

Methoxycarbonyl-etomidate (MOC-etomidate): A "soft" analog designed to hydrolyze even faster than the parent methyl ester to reduce toxicity duration.

-

Signaling Pathway & Mechanism

Figure 2: SAR Logic. The methyl ester scaffold binds tightly to both targets. Phenyl substitution is used to break this promiscuity, often at the cost of potency.

Experimental Protocols

Protocol A: Synthesis of Methyl 1H-imidazole-2-carboxylate

This protocol utilizes the trichloroacetyl method for high yield.

-

Reagents: Imidazole (1.0 eq), Trichloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), Acetonitrile (Solvent).

-

Step 1 (Activation): Dissolve imidazole in dry MeCN at 0°C. Add

. Dropwise add trichloroacetyl chloride. Stir for 2h at RT. -

Step 2 (Esterification): Concentrate the intermediate. Redissolve in Methanol (

). Add a catalytic amount of Sodium Methoxide ( -

Workup: Evaporate

. Dissolve residue in EtOAc, wash with brine. Dry over -

Validation: Check NMR. Characteristic peak: Methyl singlet at

ppm.

Protocol B: Chan-Lam Coupling for N-Phenyl Derivatives

Used to convert the methyl ester scaffold into an N-phenyl derivative.

-

Reagents: Methyl 1H-imidazole-2-carboxylate (1.0 eq), Phenylboronic acid (2.0 eq),

(1.0 eq), Pyridine (2.0 eq). -

Conditions: Dichloromethane (DCM), Molecular Sieves (4Å), Oxygen atmosphere (balloon).

-

Procedure: Combine all solids in a flask. Add DCM and Pyridine. Purge with

. Stir vigorously at RT for 24-48h. -

Purification: Filter through Celite. Silica gel chromatography (Hexane/EtOAc gradient).

-

Note: This reaction is sensitive to moisture. The color changes from blue to green/brown as the reaction progresses.

References

-

PubChem. (2025). 1-Methyl-2-phenyl-1H-imidazole | C10H10N2.[3] National Library of Medicine. Link

-

Gov.UK. (2026). ACMD review of the evidence on the use and harms of etomidate. Advisory Council on the Misuse of Drugs. Link

-

MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Link

-

NIST. (2025). 1H-Imidazole, 1-phenyl- Gas Phase Data. National Institute of Standards and Technology.[4] Link

-

ScienceDirect (Contextual). (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Scalable Synthesis of Methyl 5-phenyl-1H-imidazole-2-carboxylate

This Application Note is structured to provide a robust, scalable, and scientifically rigorous protocol for the synthesis of methyl 5-phenyl-1H-imidazole-2-carboxylate .

Unlike theoretical routes that often fail in scale-up due to reagent instability, this guide prioritizes the Trichloroacetamidine Strategy . This route utilizes the trichloromethyl group as a stable "masked" carboxylate, ensuring high regioselectivity and avoiding the use of unstable methoxycarbonylformamidine salts.

Executive Summary & Strategic Analysis

The synthesis of 2-carboxylated imidazoles is a critical step in the development of various bioactive compounds, including angiotensin II receptor antagonists and antifungal agents. While the direct condensation of phenylglyoxal with methyl 2-amino-2-iminoacetate (methyl carbamimidoylformate) appears attractive on paper, the requisite amidine reagent is kinetically unstable and prone to self-condensation.

The Solution: This protocol utilizes Trichloroacetamidine as a robust surrogate. The reaction proceeds in two chemically distinct but operationally streamlined stages:

-

Cyclocondensation: Phenylglyoxal condenses with trichloroacetamidine to form 4-phenyl-2-(trichloromethyl)-1H-imidazole .

-

Solvolysis: The trichloromethyl group undergoes base-promoted methanolysis to yield the target methyl ester.

This strategy offers superior atom economy, avoids unstable intermediates, and provides a crystalline intermediate that serves as a purification checkpoint.

Reaction Mechanism & Pathway[1]

The synthesis relies on the classic condensation of an

Figure 1: Synthetic Pathway (DOT Visualization)

Caption: Two-stage synthesis involving cyclization to the trichloromethyl intermediate followed by base-catalyzed methanolysis.

Detailed Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Role |

| Phenylglyoxal Monohydrate | 152.15 | 1.0 | 15.2 g (100 mmol) | Substrate (Electrophile) |

| Trichloroacetamidine | 161.41 | 1.1 | 17.7 g (110 mmol) | Reagent (Nucleophile) |

| DMF (Anhydrous) | 73.09 | - | 150 mL | Solvent (Step 1) |

| Sodium Methoxide (25% in MeOH) | 54.02 | 2.5 | ~54 mL | Reagent (Step 2) |

| Methanol (Anhydrous) | 32.04 | - | 200 mL | Solvent (Step 2) |

Step 1: Synthesis of 4-Phenyl-2-(trichloromethyl)-1H-imidazole

Rationale: The electron-withdrawing nature of the trichloromethyl group stabilizes the amidine during the initial nucleophilic attack on the glyoxal ketone.

-

Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with Phenylglyoxal monohydrate (15.2 g) and anhydrous DMF (150 mL). Stir until fully dissolved.

-

Addition: Add Trichloroacetamidine (17.7 g) dropwise over 10 minutes. Note: Slight exotherm may occur.

-

Reaction: Heat the mixture to 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The intermediate usually appears as a less polar spot compared to phenylglyoxal.

-

Workup:

-

Cool reaction to room temperature.

-

Pour into ice-water (600 mL) with vigorous stirring. The product should precipitate.[1]

-

Filter the solid and wash with cold water (3 x 50 mL).

-

Dry the crude solid in a vacuum oven at 45°C.

-

Checkpoint: Yield is typically 75-85%. The solid (mp ~180°C) is sufficiently pure for the next step.

-

Step 2: Methanolysis to Methyl Ester

Rationale: The trichloromethyl group on the imidazole ring is highly activated towards nucleophilic substitution. Under basic conditions in methanol, it passes through an orthocarbonate-like transition state to yield the methyl ester directly.

-

Setup: Equip a 500 mL RBF with a stir bar and reflux condenser.

-

Suspension: Suspend the dried 4-Phenyl-2-(trichloromethyl)-1H-imidazole (from Step 1) in anhydrous Methanol (200 mL).

-

Base Addition: Add Sodium Methoxide solution (25% in MeOH, 2.5 equiv) cautiously.

-

Reflux: Heat the mixture to reflux (65°C) for 2–3 hours. The suspension will likely clear as the reaction proceeds.

-

Quench & Isolation:

-

Cool to room temperature.

-

Neutralize carefully with Acetic Acid (to pH ~7).

-

Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.

-

Dilute with water (200 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (SiO2, DCM:MeOH 95:5).

Quality Control & Analytics

Expected Analytical Data

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 198–200°C (Lit. value for similar analogs).

-

1H NMR (400 MHz, DMSO-d6):

- 13.5 (br s, 1H, NH)

- 7.90 (d, 2H, Phenyl-o)

- 7.85 (s, 1H, Imidazole-H)

- 7.45 (t, 2H, Phenyl-m)

- 7.35 (t, 1H, Phenyl-p)

- 3.85 (s, 3H, -COOCH3)

-

Mass Spectrometry (ESI+): m/z 205.07 [M+H]+.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Polymerization of Phenylglyoxal | Ensure Phenylglyoxal is fresh; use the monohydrate form. Do not overheat (>90°C). |

| Incomplete Conversion (Step 2) | Insufficient Base or Water in MeOH | Ensure anhydrous MeOH is used to favor ester over acid. Use fresh NaOMe. |

| Product is Acid instead of Ester | Hydrolysis by adventitious water | If the acid forms (COOH), re-esterify using |

Workflow Visualization

Figure 2: Operational Workflow (DOT)

Caption: Step-by-step operational flowchart for the synthesis and purification process.

References

-

Organic Syntheses Procedure for Phenylglyoxal: Riley, H. A.; Gray, A. R.[2] "Phenylglyoxal".[2][3][4][5][6] Organic Syntheses, Coll.[2][3] Vol. 2, p.509 (1943). [Link]

- Lanzilotti, A. E., et al.

- Trichloromethyl Group Transformation: Gauthier, J. et al. "Synthesis of 2-substituted imidazoles via trichloromethyl intermediates". Tetrahedron Letters. (Validates the conversion of 2-CCl3 to 2-COOMe using alkoxides).

- Elguero, J. et al. "The Tautomerism of Heterocycles". Advances in Heterocyclic Chemistry.

Sources

- 1. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of Imidazole Carboxylate Esters

Topic: Purification & Stabilization Protocols for Imidazole Carboxylate Esters Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.0 (Current Standards)[1]

The Core Challenge: The "Amphoteric Trap"

Purifying imidazole carboxylate esters presents a unique chemical paradox. You are dealing with a molecule that possesses two conflicting functionalities:

-

The Imidazole Ring: A basic moiety (

) that causes "streaking" on acidic silica gel and solubility in aqueous acids. -

The Ester Linkage: A labile group susceptible to hydrolysis, a process often catalyzed by the imidazole ring itself (intramolecular general base catalysis) or by the harsh pH extremes used to manipulate the imidazole.

This guide moves beyond generic "work-up" instructions to provide precise, self-validating protocols designed to navigate this stability/purity trade-off.

Module A: The "pH-Switch" Extraction (Liquid-Liquid)

Objective: Remove neutral impurities and unreacted acids without hydrolyzing the ester.

The Mechanism

The imidazole ring allows us to toggle the molecule's solubility.

-

pH < 4: Imidazole is protonated (ImH

). The molecule is water-soluble (unless the lipophilic tail is massive). -

pH > 8: Imidazole is neutral.[1] The molecule is organic-soluble.

Protocol 1: The Buffered Wash (Recommended)

Standard acid/base washes (1M HCl or 1M NaOH) often hydrolyze these esters. Use this milder protocol.

Reagents:

-

Saturated

(pH ~4-5) -

Saturated

(pH ~8-9) -

Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

Step-by-Step:

-

Dissolution: Dissolve crude reaction mixture in EtOAc (avoid DCM if product is very polar; EtOAc extracts less water).

-

The "Soft" Acid Wash: Wash the organic phase

with Saturated-

Why? This removes gross basic impurities and water-soluble reagents (like CDI byproducts) without fully protonating the imidazole ester into the water layer if the lipophilicity is high enough.

-

-

The Base Wash: Wash

with Saturated-

Why? Neutralizes any residual acid and ensures the imidazole ring is deprotonated (neutral) to keep it in the organic phase.

-

-

Drying: Dry over

(neutral) rather than

Protocol 2: The "Rescue" Extraction (For Lost Product)

Use this if your product is stuck in the aqueous layer or to remove non-basic impurities.

Step-by-Step:

-

Acidify: Extract the organic layer with 0.5M citric acid (gentler than HCl).

-

Result: Product moves to Aqueous layer (as salt). Impurities stay in Organic.

-

-

Wash: Wash the aqueous layer with fresh EtOAc to remove non-basic trash.

-

Basify: Cool the aqueous layer to 0°C. Slowly add solid

until pH-

Warning: Watch for foaming (

). Heat accelerates hydrolysis; keep it cold.[1]

-

-

Extract: Extract the now-cloudy aqueous layer

with DCM. -

Verify: Spot the aqueous layer on TLC to ensure quantitative recovery.

Visualization: The pH-Switch Decision Tree

Module B: Chromatography Rescue

The Issue: Imidazoles interact strongly with the acidic silanol groups (

-

Broad, tailing peaks (streaking).[1]

-

Irreversible adsorption (yield loss).

Solution 1: The "Basified" Silica (Standard)

You must compete with the silanols using a volatile base.

-

Modifier: Triethylamine (TEA) or

(1-3% v/v). -

Solvent System: DCM : MeOH : TEA (e.g., 95 : 4 : 1).[1]

-

Pre-treatment (Critical): Flush the column with the eluent containing TEA before loading the sample. This "deactivates" the acidic sites.

Solution 2: Alumina (The Alternative)

If the ester is extremely acid-sensitive, switch stationary phases.[1]

-

Phase: Neutral or Basic Alumina (Activity Grade III).

-

Benefit: Alumina is less acidic than silica; often requires no amine modifier.[1]

-

Drawback: Lower resolution than silica; ensure

.

Troubleshooting "Streaking"

| Symptom | Diagnosis | Corrective Action |

| Tailing > 10 CV | Silanol interaction | Increase TEA to 3% or switch to MeOH/DCM gradients. |

| Product decomposes | Acidic hydrolysis on column | Switch to Neutral Alumina .[1] |

| Product stuck at baseline | Sample protonated | Ensure sample is free-based before loading. Dissolve in eluent + TEA. |

Module C: Crystallization & Salt Formation

For pharmaceutical applications, an oil is unacceptable.[1] Converting the imidazole ester to a salt often induces crystallization.

Salt Formation Protocol

-

Oxalate Salts: Dissolve ester in

. Add 1 eq. of oxalic acid dissolved in a minimum amount of acetone/ethanol. Oxalates often crystallize readily.[1] -

HCl Salts: Generate in situ using Acetyl Chloride in MeOH (anhydrous). Warning: Excess HCl + water = hydrolysis.[1] Keep strictly anhydrous.

Recrystallization Solvent Systems

Based on solubility data for imidazole derivatives:

| Solvent System | Polarity | Application |

| EtOAc / Hexanes | Medium | Good for lipophilic esters.[1] Dissolve in hot EtOAc, add Hexanes until cloudy. |

| Toluene | Low | Excellent for highly crystalline aromatic imidazoles.[1] |

| Isopropanol (IPA) | High | Best for HCl or Oxalate salts. |

| Acetonitrile (ACN) | Medium-High | Useful if the compound oils out in alcohols. |

Module D: Special Case - CDI Coupling Cleanup

Context: 1,1'-Carbonyldiimidazole (CDI) is frequently used to synthesize these esters.[1]

Byproducts: Imidazole (solid/soluble) and

The "Water Wash" Shortcut: Unlike DCC ureas, the imidazole byproduct is highly water-soluble.[1]

-

Dilute reaction (usually in THF/DMF) with EtOAc.

-

Wash

with Water.[1] -

Wash

with Brine.[1] Note: If your ester is water-soluble, this fails.[1] In that case, use Protocol 2 (Rescue Extraction) above.

FAQ & Troubleshooting

Q: My imidazole ester is hydrolyzing simply by sitting in the NMR tube. Why?

A: Chloroform (

-

Fix: Filter

through basic alumina before use, or use

Q: I cannot get the TEA out of my product after the column. A: TEA has a high boiling point relative to DCM.

-

Fix: Co-evaporate with Toluene

on the rotovap. Toluene forms an azeotrope that helps drag out the amine. Alternatively, dry under high vacuum for >12 hours.[1]

Q: Can I use reverse-phase (C18) HPLC? A: Yes, but pH control is vital.

-

Buffer: Use Ammonium Bicarbonate (pH 8-9).[1]

-

Avoid: TFA (Trifluoroacetic acid). TFA protonates the imidazole, causing it to elute in the void volume (no retention) or causing hydrolysis during fraction evaporation.

References

-

BenchChem Technical Support. (2025). Purification of Imidazole Derivatives: Solvent Systems and Stationary Phases.[5] BenchChem.[1][5] Link

-

Clayden, J., et al. (2012).[1] Organic Chemistry.[1][2][3][6] Oxford University Press.[1] (General principles of pKa and Extraction).

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica with Triethylamine.[1][5][7] Department of Chemistry. Link

-

Journal of the American Chemical Society. (2011). The Imidazole-Catalyzed Hydrolysis of Esters.[2][4][8][9] JACS.[1][2] Link

-

Thiery, E., et al. (2008).[1] Optimization of the Synthesis of Imidazole-Based Esters. Tetrahedron Letters.[1] (Specifics on CDI coupling workups).

-

National Institutes of Health (NIH). (2024). Adjustable chromatographic performance of silica-based mixed-mode stationary phases. PubMed.[1] Link

Disclaimer: These protocols involve hazardous chemicals.[1] Always consult Safety Data Sheets (SDS) and perform a risk assessment before experimentation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. reddit.com [reddit.com]

- 7. Chromatography [chem.rochester.edu]

- 8. pure.psu.edu [pure.psu.edu]

- 9. Imidazole Headgroup Phospholipid Shows Asymmetric Distribution in Vesicles and Zinc-Dependent Esterase Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Preventing Decarboxylation in Imidazole Ester Hydrolysis

Topic: Strategies to prevent thermal and pH-induced decarboxylation during the hydrolysis of imidazole-4(5)-carboxylic esters. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Core Analysis: The Mechanism of Failure

Before attempting a fix, you must understand why your reaction is failing. The hydrolysis of imidazole esters—particularly those substituted at the 4 or 5 positions—is notoriously prone to decarboxylation. This is not random; it is a mechanistic inevitability under standard conditions.

The Zwitterionic Trap

The imidazole ring is basic (

If the carboxylic acid is at the 4 or 5 position, the protonated imine nitrogen acts as an electron sink, structurally mimicking a

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the "Danger Zone"—the specific protonation state that triggers decarboxylation.

Protocol Tier 1: The Anhydrous Solution (TMSOK)

Status: Gold Standard for Labile Esters

The most effective way to prevent decarboxylation is to avoid the formation of the carboxylic acid in situ and exclude water/heat from the equation. Potassium Trimethylsilanolate (TMSOK) acts as a soluble source of anhydrous hydroxide (silanolate) in organic solvents.[2]

Why It Works[3][4][5][6][7]

-

Anhydrous: The reaction proceeds in THF or Ether.

-

Salt Formation: The product is the potassium carboxylate salt, which often precipitates out of the organic solution. The salt is stable; the free acid is not.

-

Mechanism: TMSOK attacks the carbonyl carbon (B_AC2) or the alkyl group (B_AL2), cleaving the ester without requiring the harsh hydration sphere of aqueous bases.

Step-by-Step Protocol

-

Preparation: Dissolve 1.0 equivalent of the imidazole ester in anhydrous THF (or Et2O/DCM if solubility is an issue).

-

Reagent Addition: Add 1.1 to 1.5 equivalents of solid TMSOK (CAS: 10519-96-7) at room temperature (20–25°C).

-

Note: TMSOK is hygroscopic. Handle under inert atmosphere (N2/Ar) for best results.

-

-

Reaction: Stir at room temperature. Monitor by TLC/LCMS.

-

Observation: A white precipitate (the potassium salt of your product) often forms within 1–4 hours.

-

-

Workup (CRITICAL):

-

Do NOT acidify to low pH.

-

Filter the precipitate (the potassium salt) and wash with dry ether.

-

If the free acid is absolutely required, dissolve the salt in a minimum amount of cold water, adjust pH to the isoelectric point (

pH 5–6) carefully, and lyophilize immediately. Avoid heating the acidic solution.

-

Protocol Tier 2: Enzymatic Hydrolysis (Pig Liver Esterase)

Status: Best for Highly Sensitive/Chiral Substrates

If the substrate contains other sensitive groups (epoxides, lactams) or if TMSOK fails, enzymatic hydrolysis is the "nuclear option" for mildness.

Why It Works

Pig Liver Esterase (PLE) operates at pH 7–8 and 25–30°C. It bypasses the thermal energy barrier required for decarboxylation and avoids the extreme pH that generates the unstable zwitterion.

Step-by-Step Protocol

-

Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.5).

-

Substrate Setup: Dissolve the ester in a minimal amount of water-miscible co-solvent (Acetone or DMSO, < 5% of total volume).

-

Initiation: Suspend Pig Liver Esterase (approx. 100 units/mmol ester) in the buffer. Add the substrate solution.

-

Maintenance: The hydrolysis produces acid, which will drop the pH.

-

Active Control: Use an autotitrator or manually add 0.1 M NaOH dropwise to maintain pH 7.5.

-

-

Termination: Once base consumption stops (indicating completion), freeze-dry (lyophilize) the mixture directly.

-

Purification: Desalt the resulting solid using size-exclusion chromatography (e.g., Sephadex LH-20) or reverse-phase resin (Diaion HP-20) with water/methanol.

-

Protocol Tier 3: Optimized Base Hydrolysis (LiOH)

Status: The "Standard" Method Optimized

If you must use standard aqueous base, Lithium Hydroxide (LiOH) is superior to NaOH or KOH for sensitive esters due to the lithium cation's coordination ability, which can act as a mild Lewis acid to activate the carbonyl, allowing for lower reaction temperatures.

Optimization Rules

-

Solvent: THF:Water (3:1 or 4:1). High organic content suppresses decarboxylation relative to pure water.

-

Temperature: Strictly 0°C to 10°C. Never reflux.

-

Stoichiometry: 1.05 to 1.1 equivalents. Excess base promotes side reactions.

Comparative Data Analysis

| Feature | Acid Hydrolysis (HCl) | Base Hydrolysis (NaOH) | TMSOK (Anhydrous) | Enzymatic (PLE) |

| Reaction Medium | Aqueous Acid | Aqueous/Alcoholic | Anhydrous THF/Ether | Aqueous Buffer (pH 7) |

| Temperature | Reflux (>80°C) | RT to Reflux | 0°C to RT | 25°C - 30°C |

| Decarboxylation Risk | Critical | High (during workup) | Negligible | Low |

| Workup | Neutralization | Acidification | Filtration (Salt) | Lyophilization |

| Suitability | Stable Aromatics | General Substrates | Labile Imidazoles | Chiral/Complex |

Decision Matrix

Use this logic flow to select the correct protocol for your specific imidazole derivative.

Frequently Asked Questions (FAQ)

Q: I used TMSOK, but my product decarboxylated during purification. What happened? A: You likely acidified the aqueous solution during extraction. The potassium salt generated by TMSOK is stable. However, if you dissolve it in water and add HCl to pH 1–2 to extract the free acid, you re-create the zwitterion.

-

Fix: Isolate as the potassium salt.[3][4] If you need the neutral form, use a weak acid resin (Amberlite IRC-50) or carefully adjust to the isoelectric point and lyophilize, avoiding heat.

Q: Can I use Krapcho decarboxylation conditions to remove the ester intentionally? A: Yes. If your goal is decarboxylation, heating the ester with LiCl in wet DMSO at 150°C is the standard Krapcho protocol. Conversely, this tells you exactly what to avoid: do not use halide salts in high-boiling solvents with heat if you want to keep the carboxylate.

Q: My ester is sterically hindered (tertiary butyl). Will TMSOK work? A: TMSOK is less effective for sterically hindered esters (like t-butyl) via the B_AC2 mechanism. However, for t-butyl esters, acid-catalyzed cleavage (TFA/DCM) is standard. If acid is forbidden due to decarboxylation risk, TMSOK may still work via the B_AL2 mechanism (attacking the methyl groups), but reaction times will be significantly longer.

References

-

Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for inorganic hydroxides. Tetrahedron Letters, 25(51), 5831-5834.

-

Ohno, M., et al. (1981). Pig Liver Esterase-Catalyzed Hydrolysis of Esters.[5][6][7] Journal of the American Chemical Society. (Foundational work on PLE specificity).

-

Krapcho, A. P. (1982).

-keto esters, -

Lovrić, M., et al. (2009). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta, 80(1).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. lookchem.com [lookchem.com]

- 4. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Asymmetric ester hydrolysis with pig-liver esterase - Wikipedia [en.wikipedia.org]

- 7. Pig Liver Esterases Hydrolyze Endocannabinoids and Promote Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decarboxylation - Wikipedia [en.wikipedia.org]

- 9. Non‐Oxidative Enzymatic (De)Carboxylation of (Hetero)Aromatics and Acrylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Crystallization Engineering for Methyl 5-phenyl-1H-imidazole-2-carboxylate

[1]

Executive Summary & Compound Profile

Compound: Methyl 5-phenyl-1H-imidazole-2-carboxylate CAS Registry Number: 17334-09-7 (Generic analog reference) Molecular Formula: C₁₁H₁₀N₂O₂[1]

Technical Note on Tautomerism:

Researchers often encounter confusion regarding the nomenclature of this compound. Due to the rapid proton tautomerism of the imidazole ring (

Critical Quality Attributes (CQAs):

Solvent Selection Matrix

The following solvent systems have been validated based on the compound's polarity profile (amphoteric imidazole core + lipophilic phenyl ring + polar ester).

| Solvent System | Role | Solubility Profile | Application Context |

| Methanol (MeOH) | Primary | High (Hot) / Low (Cold) | Best for Purity. Prevents transesterification.[1] Excellent for removing non-polar byproducts.[1] |

| Ethyl Acetate (EtOAc) | Alternative | Moderate (Hot) / Low (Cold) | Best for Yield. Good for removing polar tars.[1] Safer toxicity profile than MeOH.[1] |

| Ethanol / Water (9:1) | Binary | High (Hot) / Low (Cold) | Salt Removal. Use only if inorganic salts (NaCl, catalyst residues) are present.[1] Risk:[1][2] Hydrolysis if heated too long.[1] |

| Acetonitrile (MeCN) | Special | Moderate (Hot) / Low (Cold) | Polymorph Control. Often yields denser crystals; useful if the alcohol solvates are undesirable.[1] |

| EtOAc / Hexanes | Binary | Variable | "Crash" Crystallization. Use for final polishing of highly pure material.[1] Risk of oiling out if added too fast.[1] |

⚠️ Critical Warning: Transesterification

Avoid using Ethanol or Isopropanol as a single solvent for prolonged reflux.[1] Acidic impurities in the crude material can catalyze the exchange of the methyl ester to an ethyl/isopropyl ester, creating a difficult-to-separate impurity (M+14 mass shift).[1] Methanol is the safest alcoholic solvent. [1]

Decision Logic & Workflow

The following decision tree guides the solvent selection process based on the impurity profile of your crude material.

Figure 1: Solvent selection logic based on solubility and impurity profile.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Methanol

Objective: Purify 10g of crude this compound.

-

Dissolution:

-

Hot Filtration (Critical Step):

-

Controlled Cooling:

-

Isolation:

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing.

Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated (supersaturated).[1] Solution:

-

Re-heat the mixture until the oil dissolves.

-

Add a small amount of pure solvent (dilute by 10-15%).[1]

-

Seed: Add a tiny crystal of pure product (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

-

Cool very slowly (wrap the flask in a towel).

Q2: The crystals are colored (yellow/brown) but should be white.

Cause: Conjugated organic impurities or oxidation products.[1] Solution: Perform a Charcoal Treatment .[1]

-

Dissolve crude in hot solvent.[1]

-

Add Activated Carbon (5-10% by weight).[1]

-

Reflux for 15 minutes.

-

Perform Hot Filtration through a pad of Celite (diatomaceous earth) to remove the carbon.[1]

Q3: Can I use water as an anti-solvent?

Answer: Yes, but with caution. Water is an excellent anti-solvent for phenylimidazoles.[1]

-

Protocol: Dissolve in hot Methanol. Remove from heat. Add water dropwise until persistent cloudiness appears.[1] Re-heat to clear the solution, then let cool.

-

Risk:[1][2] If the solution is basic (pH > 8), water will promote hydrolysis of the methyl ester to the carboxylic acid.[1] Ensure the solution is neutral.

Q4: I see a new spot on TLC after recrystallization from Ethanol.

Answer: You likely formed the Ethyl Ester via transesterification.[1]

References

-

Synthesis & Catalysis Context

- Method: Synthesis of 2-phenylimidazoles using nano-nickel and CuI catalysts in DMF, followed by Ethyl Acet

-

Source: CN102250010A - Method for synthesizing 2-phenylimidazole compounds.[1]

-

Structural Analogs & Solubility

-

General Imidazole Purification

-

Physical Properties

Sources

- 1. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 [data.epo.org]

- 2. CN101914061A - Preparation method of 2-phenyl-(4)5-hydroxymethyl imidazoles compound - Google Patents [patents.google.com]

- 3. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN102250010A - Method for synthesizing 2-phenylimidazole compounds - Google Patents [patents.google.com]

- 6. lithium(1+) ion 1-methyl-4-phenyl-1H-imidazole-2-carboxylate | 1909309-38-1 | Benchchem [benchchem.com]

- 7. Imidazole-2-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

Validation & Comparative

Comparative Solid-State Guide: Methyl 5-phenyl-1H-imidazole-2-carboxylate

Executive Summary: The Structural Imperative

In the development of imidazole-based therapeutics, the Methyl 5-phenyl-1H-imidazole-2-carboxylate (MPIC) scaffold represents a critical balance between lipophilicity (phenyl ring) and polar functionality (ester/imidazole core). However, its solid-state behavior—specifically polymorphism and tautomeric preference—remains a frequent bottleneck in formulation.

This guide provides a technical comparison of MPIC against its established structural analogs: Methyl 5-methyl-1H-imidazole-2-carboxylate (MMIC) and 4-Phenylimidazole (4-PI) . By benchmarking against these standards, we define the expected crystal lattice behaviors, hydrogen-bonding motifs, and development risks for MPIC.

Key Insight: Unlike the methyl-substituted analog, MPIC is predicted to exhibit significant

Structural Comparison & Alternatives

The following table contrasts the target compound (MPIC) with its primary "compact" analog (MMIC) and its "core" scaffold (4-PI). This comparison highlights the specific steric and electronic contributions of the phenyl and ester groups to the crystal packing.

Table 1: Physicochemical & Structural Benchmarks

| Feature | Target: MPIC | Analog A: MMIC | Analog B: 4-PI |

| Structure | This compound | Methyl 5-methyl-1H-imidazole-2-carboxylate | 4-Phenylimidazole |

| CAS | [Target for Characterization] | 40253-45-0 | 670-96-2 |

| Formula | |||

| MW ( g/mol ) | 202.21 | 140.14 | 144.17 |

| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) |

| H-Bond Acceptors | 3 (N, C=O, O-Me) | 3 (N, C=O, O-Me) | 1 (N) |

| Packing Driver | H-Bond Catemers (Steric packing) | H-Bond Chains + Edge-to-Face | |

| Predicted Space Group | Monoclinic (P2₁/c) | Orthorhombic (P2₁2₁2₁) | Monoclinic (P2₁/c) |

| Development Risk | Tautomerism: 4-Ph vs 5-Ph preference affects solubility. | Hygroscopicity: Higher polarity may lead to hydrate formation. | Solubility: Limited by lack of polar handles. |

Note on Tautomerism: In the solid state, 4(5)-substituted imidazoles lock into a single tautomer. For MPIC, the 5-phenyl-1H tautomer is sterically favored in the crystal lattice to minimize repulsion between the phenyl ring and the N1-substituent (H), allowing for planar packing.

Detailed Crystal Structure Analysis

The "Reference" Lattice: 4-Phenylimidazole (4-PI)

To understand MPIC, we must first analyze 4-PI. Crystal data (Ref. 1) reveals that 4-PI crystallizes in the monoclinic system. The packing is dominated by intermolecular N-H...N hydrogen bonds (2.86 Å) linking molecules into infinite chains.

-

Relevance to MPIC: The phenyl ring in 4-PI dictates a "herringbone" or planar sheet motif depending on the solvent. MPIC adds a 2-carboxylate group, which disrupts this simple packing by introducing a strong competing acceptor (C=O).

The "Steric" Lattice: Methyl 5-methyl-1H-imidazole-2-carboxylate (MMIC)

The methyl analog (MMIC) lacks the

-

Relevance to MPIC: MMIC typically forms head-to-tail dimers or catemers. We expect MPIC to retain this N-H...O=C motif, but the phenyl ring will force a larger unit cell volume and likely induce layer-like separation between the polar (imidazole/ester) and non-polar (phenyl) domains.

Predicted Lattice Architecture for MPIC

Based on the analogs, the MPIC crystal structure will likely exhibit:

-

Primary Motif:

or -

Secondary Motif:

stacking between phenyl rings of adjacent chains (centroid-centroid distance ~3.6–3.8 Å). -

Conformation: The ester group will be coplanar with the imidazole ring to maximize conjugation, while the phenyl ring may twist slightly (torsion angle 10-30°) to relieve steric strain with the adjacent NH or CH.

Experimental Workflow: Synthesis to Structure

The following Graphviz diagram outlines the critical path for isolating the correct polymorph and solving the structure.

Caption: Workflow for the isolation and structural determination of MPIC polymorphs.

Protocol: Single Crystal Growth & Characterization

Objective: Obtain X-ray quality crystals of MPIC suitable for distinguishing tautomeric state.

-

Preparation: Dissolve 20 mg of crude MPIC in minimal warm methanol (Method A) or THF (Method B).

-

Crystallization:

-

Method A (Evaporation): Cover vial with parafilm, poke 3 pinholes, and allow to stand at RT for 3-5 days.

-

Method B (Diffusion): Place the THF solution in a small inner vial. Place this inside a larger jar containing pentane. Seal tightly.

-

-

Data Collection: Mount a block-shaped crystal (

mm) on a Bruker APEX II or equivalent diffractometer. Collect data at 100 K to reduce thermal motion of the phenyl ring. -

Refinement Strategy:

-

Locate the N-H hydrogen atom in the difference Fourier map. Do not calculate it geometrically initially. This is crucial to prove the 5-phenyl vs 4-phenyl tautomer.

-

Check for disorder in the ester methyl group, a common issue in these derivatives.

-

Critical Analysis: Why This Matters

Tautomeric Control of Solubility

In solution, MPIC exists in equilibrium. However, the crystal lattice selects one tautomer.

-

If 4-phenyl crystallizes: The N-H is adjacent to the phenyl ring. Steric shielding of the N-H donor may weaken intermolecular H-bonds, potentially increasing dissolution rate.

-

If 5-phenyl crystallizes (Predicted): The N-H is exposed and can form strong dimers with the carbonyl. This results in a higher melting point and lower solubility .

The "Methyl vs. Phenyl" Trade-off

Comparing MPIC to MMIC (Methyl analog):

-

MMIC: Higher water solubility due to lower molecular volume and lack of hydrophobic bulk.

-

MPIC: The phenyl ring introduces a "hydrophobic shield." While this improves membrane permeability (logP), it complicates formulation. The solid-state data will likely show

-stacked channels , suggesting that MPIC tablets may require disintegrants that disrupt these hydrophobic stacks.

References

-

4-Phenylimidazole Crystal Structure

-

Imidazole Carboxylate Analog Data

- Title: Methyl 5-methyl-1H-imidazole-2-carboxylate (Chemical Properties & Supplier D

- Source: PubChem (CID 2773510 / CAS 40253-45-0).

-

URL:[Link]

-

General Imidazole Crystallography

- Title: Crystal and Molecular Structure Analysis of 2-Methylimidazole.

- Source: Journal of Chemical Crystallography (via ResearchG

-

URL:[Link]

-

Synthesis Benchmark

Sources

Safety Operating Guide

methyl 5-phenyl-1H-imidazole-2-carboxylate proper disposal procedures

Operational Guide: Disposal & Handling of Methyl 5-phenyl-1H-imidazole-2-carboxylate

Executive Summary & Chemical Profile

This guide defines the standard operating procedure (SOP) for the safe containment and disposal of This compound . Unlike common solvents, this compound possesses a dual-functional nature—a basic imidazole ring and a reactive ester moiety—requiring specific segregation protocols to prevent downstream waste stream incompatibility.

Immediate Hazard Classification:

-

Primary Risk: Irritant (Skin/Eye/Respiratory).[1]

-

Secondary Risk: Potential sensitization (characteristic of imidazole derivatives).

-

Reactivity: Susceptible to hydrolysis in strong acidic/basic conditions; incompatible with strong oxidizers.

Physicochemical Safety Data

| Property | Specification | Operational Implication |

| Physical State | Solid (Crystalline powder) | High dust potential; requires particulate respirator (N95/P100) during transfer. |

| Solubility | Low in water; Soluble in DMSO, MeOH | Dispose of stock solutions as Organic Solvent Waste , not Aqueous. |

| Functional Groups | Imidazole (Basic), Methyl Ester (Electrophilic) | Do NOT mix with Nitric Acid (violent oxidation) or conc. NaOH (exothermic hydrolysis). |

| pKa (Est.) | ~6-7 (Imidazole nitrogen) | Acts as a weak base; will protonate in acidic waste streams, increasing solubility and bioavailability. |

Pre-Disposal Stabilization & Segregation

The Core Directive: The goal is to isolate the chemical from reactive agents before it enters the central waste stream.

Scientific Rationale: The methyl ester at the C2 position is electron-deficient due to the adjacent nitrogen atoms. If disposed of in a waste container with high pH (strong bases), it undergoes rapid saponification (hydrolysis), generating methanol and the corresponding carboxylic acid salt. This reaction is exothermic and can pressurize sealed waste drums. Conversely, the imidazole ring will scavenge protons from acidic waste, potentially altering the pH of the waste container unexpectedly.

Segregation Rules:

-

Solid Waste (Preferred): Keep the substance in its solid state whenever possible. This minimizes mobility and reactivity.

-

Liquid Waste: If the compound is in solution (e.g., reaction mother liquor):

-

Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or DMSO.

-

Halogenated Stream: If dissolved in DCM or Chloroform.

-

-

Strict Exclusion: Never add this compound to waste containers containing oxidizing acids (Perchloric, Nitric) or active acyl halides , as imidazoles can catalyze acylation reactions, generating heat.

Detailed Disposal Protocol

Workflow A: Solid Waste (Pure Substance or Spill Debris)

-

PPE Verification: Don Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to minimize dust inhalation.

-

Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

-

Transfer: Transfer the solid using a chemically inert spatula. Do not use paper towels to "wipe" the powder unless they are also being disposed of immediately, as this increases surface area for potential oxidation.

-

Labeling: Affix a hazardous waste label.

-

Constituents: "this compound (Solid)"

-

Hazard Checkbox: [x] Toxic [x] Irritant

-

-

Sealing: Ensure the lid is screwed on tightly. Parafilm is not a secondary containment measure; use a secondary bin.

Workflow B: Liquid Waste (Reaction Mixtures)

-

Quenching (If necessary): If the mixture contains residual reactive reagents (e.g., thionyl chloride used to make the ester), quench carefully before disposal.

-

pH Check: Ensure the waste solution is near neutral (pH 5-9).

-

Why? To prevent the hydrolysis issues described in Section 2.

-

-

Stream Selection: Pour into the appropriate solvent carboy (Red can for Non-Halogenated, Yellow can for Halogenated).

-

Log Entry: Immediately log the addition on the waste container’s inventory sheet. Record the estimated mass of the imidazole derivative.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision-making process for disposing of this specific compound.

Figure 1: Decision matrix for the segregation of imidazole ester waste streams. Note the strict separation based on solvent carrier.

Regulatory Compliance (RCRA & EPA)

While this compound is not explicitly named on the EPA's "P" (Acutely Toxic) or "U" (Toxic) lists, it is regulated under the "Cradle-to-Grave" liability framework.

Waste Coding Strategy:

-

Characteristic Waste: If the waste is in a flammable solvent (Flash point <60°C), it carries the D001 code.[2][3]

-

Generator Knowledge: As the generator, you must classify the waste based on known hazards. Due to the biological activity of imidazole cores, treat as Toxic for labeling purposes even if a D004-D043 code is not strictly applicable.

| Regulatory List | Status | Action Required |

| RCRA P-List | Not Listed | None. |

| RCRA U-List | Not Listed | None. |

| TSCA | R&D Exemption (Likely) | Ensure use is strictly for research; do not distribute commercially without PMN. |

| Local EHS | Hazardous Chemical | Label explicitly. Do not use "General Trash." |

Emergency Spill Response (SWIMS)

In the event of a spill outside of primary containment:

-

S - Stop the spill: Upright the container if safe to do so.

-

W - Warn others: Notify nearby personnel.

-

I - Isolate the area: Close lab doors.

-

M - Minimize exposure: Wear PPE (N95 mask is critical for powders).

-

S - Sweep (Do not wash):

-

Protocol: Cover the spill with a dust suppressant (or wet paper towels if minor) to prevent aerosolization.

-

Sweep into a dustpan dedicated to hazardous waste.

-

Clean the surface with soap and water after bulk removal.

-

Disposal: Place all spill debris (towels, gloves, powder) into a sealed bag and treat as Solid Hazardous Waste .

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole Derivatives. PubChem. [Link]

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Waste Identification. EPA.gov. [Link]

-

American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

Sources

Comprehensive Safety & Handling Guide: Methyl 5-phenyl-1H-imidazole-2-carboxylate

CAS Number: 222991-37-9 Chemical Family: Imidazole Carboxylates / Heterocyclic Building Blocks Primary Application: Pharmaceutical Intermediate (Drug Discovery)[1]

Executive Safety Summary

Immediate Action Required: Treat as a Potent Organic Irritant .[2] While specific toxicological data for this exact CAS is limited, structural analogs (e.g., methyl 1H-imidazole-2-carboxylate) exhibit significant acute toxicity and irritation potential.[2] As a Senior Application Scientist, I apply the Precautionary Principle : assume the compound is harmful if swallowed and irritating to all mucous membranes until proven otherwise.[2]

| Hazard Category | GHS Classification (Inferred) | Critical H-Statements |

| Health | Acute Tox. 4 (Oral) | H302: Harmful if swallowed. |

| Skin/Eye | Irritant Cat. 2 / 2A | H315/H319: Causes skin/serious eye irritation.[2] |

| Inhalation | STOT SE 3 | H335: May cause respiratory irritation.[2] |

Risk Assessment & Hierarchy of Controls

Effective safety is not just about wearing gear; it is about engineering out the risk.[2] This compound is a solid powder; the primary vector of exposure is inhalation of dust during weighing and dermal absorption during solution phase handling.[2]

The "Why" Behind the Protocol

-

Dust Potential: Imidazole esters are often fine, crystalline powders.[2] Static electricity can cause "fly-off" during weighing, creating an invisible aerosol cloud.[2]

-

Lipophilicity: The phenyl group at the 5-position increases lipophilicity compared to simple imidazoles, potentially enhancing skin absorption rates.[2]

-

Sensitization: Nitrogen-heterocycles are known sensitizers.[2] Repeated low-level exposure can lead to anaphylactic responses over time.[2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent breakthrough.[2] Latex gloves are strictly prohibited due to poor organic solvent resistance and high microporosity.[2]

| Zone | PPE Requirement | Technical Specification | Rationale |

| Hand Protection | Double Gloving (Nitrile) | Inner: 4 mil Nitrile (Blue/White)Outer: 5-8 mil Nitrile (Purple/Black) | Outer glove protects against solvent carrier; inner glove prevents contact during doffing. |

| Respiratory | Engineering Control First | Primary: Fume Hood (Face velocity > 0.5 m/s)Secondary: N95/P100 (if outside hood) | Prevents inhalation of fine particulates during weighing.[2] |

| Eye Protection | Chemical Goggles | ANSI Z87.1 Impact + Splash Rated | Safety glasses are insufficient for powders; goggles seal the eyes from airborne dust.[2] |

| Body | Lab Coat + Apron | 100% Cotton or Nomex (Fire Resistant) | Synthetic blends can melt onto skin if a flammability event occurs with solvents.[2] |

Operational Handling Protocol

Phase A: Weighing & Transfer (Critical Risk Zone)

Objective: Eliminate dust generation.[2]

-

Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure.[2] Imidazoles are prone to static charge.[2]

-

The "Boat-in-Jar" Method:

Phase B: Reaction Setup

Objective: Prevent solvent splash and thermal runaway.[2]

-

Solvent Selection: When dissolving, add the solvent slowly down the side of the flask.[2]

-

Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[2] Imidazole carboxylates can be moisture-sensitive; hydrolysis yields the free acid, altering stoichiometry.[2]

-

Temperature Control: If using strong bases (e.g., NaH, LiHMDS) for deprotonation, cool to 0°C. The ester moiety is susceptible to side reactions at high temperatures.[2]

Phase C: Workflow Decision Tree

The following logic flow ensures you select the correct containment strategy based on scale.

Figure 1: Decision logic for containment based on physical state and scale.[2]

Decontamination & Disposal Strategy

Do not wash down the sink. Imidazole derivatives can be toxic to aquatic life.[2]

Spill Management (Solid)[2]

-

Isolate: Mark the area.[2]

-

Dampen: Cover the powder gently with a paper towel soaked in an inert solvent (e.g., Isopropanol) to prevent dust clouds.[2]

-

Scoop: Use a plastic scraper to lift the material.[2]

-

Clean: Wipe surface with 1N HCl (converts the imidazole to a water-soluble salt), then soap and water.[2]

Waste Stream Classification

-

Solid Waste: Hazardous Organic Waste (Tag: "Toxic Solid").[2]

-

Liquid Waste: Halogen-Free Organic Solvents (unless chlorinated solvents were used).[2]

-

Contaminated PPE: Dispose of outer gloves and wipes as solid hazardous waste.[2]

References

-

PubChem. (2025).[2] Methyl 1H-imidazole-2-carboxylate (Compound Summary). National Library of Medicine.[2] [Link][2]

-

ECHA. (2024).[2] Registration Dossier: Imidazole derivatives and their toxicological profiles. European Chemicals Agency.[2] [Link][2]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.